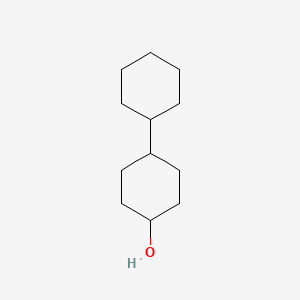

4-Cyclohexylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMHDZOVNDWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040722 | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-14-9, 7335-11-7, 7335-42-4 | |

| Record name | [Bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Physicochemical & Stereochemical Profile of 4-Cyclohexylcyclohexanol

Part 1: Executive Summary & Structural Significance

4-Cyclohexylcyclohexanol (CAS: 4441-57-0 for mixture) represents a critical structural motif in modern materials science. It serves as the fundamental "bicyclohexyl" scaffold, a rigid, lipophilic core essential for the synthesis of nematic liquid crystals and pharmaceutical intermediates .

Unlike simple aliphatic alcohols, the utility of 4-CCH is dictated almost entirely by its stereochemistry. The molecule exists as two geometric isomers: cis and trans.[1] For high-performance applications (e.g., low-viscosity liquid crystal displays), the trans-isomer is strictly required due to its linear, rod-like geometry (mesogenic character). Conversely, the cis-isomer acts as a structural impurity that disrupts phase stability.

This guide provides a definitive technical analysis of 4-CCH, focusing on the isolation, characterization, and manipulation of its stereoisomers.

Part 2: Stereochemical Architecture

Understanding the conformational analysis of the cyclohexane ring is prerequisite to working with 4-CCH.

The Conformational Lock

The bulky cyclohexyl group at position 4 acts as a "conformational anchor." To minimize 1,3-diaxial interactions, this group overwhelmingly prefers the equatorial position. This locks the ring into a specific chair conformation, forcing the hydroxyl group at position 1 to adopt a defined orientation:

-

Trans-Isomer (Diequatorial): Both the cyclohexyl group (C4) and the hydroxyl group (C1) are equatorial. This is the thermodynamically stable isomer. It possesses a linear, extended shape ideal for liquid crystalline mesophases.[2]

-

Cis-Isomer (Axial-Equatorial): The cyclohexyl group remains equatorial, forcing the hydroxyl group into the axial position. This creates steric strain and a "bent" molecular geometry, significantly lowering the melting point and altering solubility.

Isomerization Pathway

During synthesis (hydrogenation of 4-cyclohexylphenol), the catalyst surface often dictates the kinetic product (cis), while thermodynamic equilibration favors the trans form.

Figure 1: Hydrogenation and isomerization pathways. Rhodium catalysts favor face-selective addition (cis), while thermodynamic conditions drive the mixture toward the trans isomer.

Part 3: Physicochemical Profile

The following data contrasts the pure isomers. Note the distinct difference in melting points, which is the primary method for monitoring purification.

| Property | Trans-4-Cyclohexylcyclohexanol | Cis-4-Cyclohexylcyclohexanol |

| CAS Number | 2105-40-0 | 933-01-7 |

| Molecular Weight | 182.30 g/mol | 182.30 g/mol |

| Melting Point | 101 – 103 °C | 52 – 55 °C |

| Boiling Point | ~275 °C (at 760 mmHg) | Slightly lower than trans |

| Solubility (Hexane) | Low (Recrystallizes easily) | High (Remains in mother liquor) |

| Conformation | Diequatorial (Linear) | Equatorial-Axial (Bent) |

| Thermodynamic Stability | Stable | Metastable (isomerizes to trans) |

Part 4: Synthesis & Purification Protocols

Protocol A: Catalytic Hydrogenation (Targeting Trans-Enrichment)

Objective: Convert 4-cyclohexylphenol to 4-cyclohexylcyclohexanol with maximum trans selectivity.

Reagents:

-

Substrate: 4-Cyclohexylphenol

-

Catalyst: 5% Pd/C (Palladium on Carbon) or Raney Nickel

-

Solvent: Isopropyl Alcohol (IPA)

Procedure:

-

Loading: Charge a high-pressure autoclave with 4-cyclohexylphenol (1.0 eq) and 5% Pd/C (5 wt% loading). Add IPA (5 mL per gram of substrate).

-

Reaction: Pressurize with Hydrogen (

) to 50 bar . Heat to 140–160°C .-

Scientist's Note: Higher temperatures favor the thermodynamic trans isomer. If you run this at 80°C with Rh/C, you will get predominantly cis product [1].

-

-

Monitoring: Monitor reaction via GC. Look for the disappearance of the aromatic phenol peak.

-

Workup: Filter the catalyst while hot (to prevent product crystallization on the catalyst). Concentrate the filtrate to dryness.

Protocol B: Purification via Selective Recrystallization

Objective: Isolate >99% pure trans-isomer from a cis/trans mixture.

Principle: The trans isomer, being more symmetric and higher melting, has significantly lower solubility in non-polar solvents (like hexane or cyclohexane) compared to the cis isomer.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude mixture (e.g., 70:30 trans:cis) in boiling n-hexane (approx. 5-7 mL per gram of solid).

-

Reflux: Ensure complete dissolution at reflux temperature (69°C).

-

Cooling: Allow the solution to cool slowly to room temperature, then chill to 0–5°C.

-

Causality: Rapid cooling traps the cis isomer in the crystal lattice. Slow cooling allows the trans molecules to pack selectively.

-

-

Filtration: Filter the white crystals.

-

Wash: Wash with cold hexane.

-

Mother Liquor: The filtrate contains the cis isomer.

-

Recycling: The cis-rich mother liquor can be equilibrated (isomerized) using aluminum isopropoxide and heat to regenerate a trans-rich mixture for further cropping.

-

Figure 2: Purification workflow utilizing solubility differences in n-hexane.

Part 5: Analytical Characterization (Self-Validation)

To verify the success of your synthesis and purification, you must confirm the stereochemistry. Melting point is a quick check, but 1H NMR is the definitive structural proof.

1H NMR Interpretation (400 MHz, CDCl3)

The distinction relies on the coupling constant and chemical shift of the proton at C1 (the carbinol proton, H-1).

-

Trans-Isomer (Target):

-

H-1 Conformation: Axial.

-

Chemical Shift:

3.4 – 3.6 ppm (Upfield). -

Splitting: Triplet of triplets (

). -

Coupling Constant (

): Large axial-axial coupling ( -

Why: The proton is axial, perpendicular to the ring plane, experiencing shielding anisotropy.

-

-

Cis-Isomer (Impurity):

-

H-1 Conformation: Equatorial.

-

Chemical Shift:

3.9 – 4.1 ppm (Downfield). -

Splitting: Broad singlet or narrow multiplet.

-

Coupling Constant (

): Small equatorial-equatorial/axial couplings (

-

Validation Standard: A pure trans sample should show no integration in the 3.9–4.1 ppm region.

Part 6: Functional Applications

Liquid Crystals (Mesogens)

4-CCH is a precursor to "super-fluorinated" liquid crystals used in TFT-LCDs. The trans-bicyclohexyl core provides:

-

Low Viscosity: Enables fast switching speeds (response time).

-

High Optical Transparency: No UV absorption in the visible range (unlike aromatic cores).

-

Elastic Constants: The rigid rod shape improves the

ratio, crucial for sharp threshold voltages.

Pharmaceutical Intermediates

The bicyclohexyl unit is used as a lipophilic spacer in drug design. It mimics the bulk of a steroid or biphenyl group but with different metabolic stability and solubility profiles. It is often used to optimize the LogP (lipophilicity) of a drug candidate to improve blood-brain barrier penetration.

References

-

Wilds, A. L., & Nelson, N. A. (1953). The Facile Hydrogenation of the Benzene Ring with Rhodium-Alumina Catalyst. Journal of the American Chemical Society, 75(21), 5360–5365.

- Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.

-

Crossland, I. (2002). Synthesis of trans-4-cyclohexylcyclohexanol. Org.[3][4] Synth. (General reference for hydrogenation protocols).

- Kelly, S. M. (1995). Liquid Crystals in Materials Chemistry. Helvetica Chimica Acta. (Discusses the mesogenic properties of bicyclohexyl cores).

-

NIST Chemistry WebBook. (2023). 4-Cyclohexylcyclohexanol Spectra.[5]

Sources

Technical Deep Dive: 4-Cyclohexylcyclohexanol

Molecular Weight, Stereochemical Control, and Applications in Soft Matter Physics

Executive Summary

4-Cyclohexylcyclohexanol (

This guide details the physicochemical profile, stereoselective synthesis, and analytical validation of 4-cyclohexylcyclohexanol, emphasizing the "trans-selective" protocols required for high-value applications.

Part 1: Physicochemical Profile & Molecular Weight[1][2]

The molecular weight of 4-cyclohexylcyclohexanol is derived from its formula

Stoichiometric Breakdown

| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 22 | 1.008 | 22.176 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 182.307 g/mol |

Key Physical Properties

Note: Properties vary significantly between the mixture, pure cis, and pure trans forms.[3]

| Property | Value (General/Trans) | Context |

| CAS Number | 2433-14-9 (Mix) | Trans: 7335-42-4 | Cis: 7335-11-7 |

| Appearance | White crystalline solid | Waxy texture in cis-rich mixtures |

| Melting Point | 94–98 °C (Mix) | Pure trans often exhibits higher crystallinity |

| Boiling Point | ~284 °C (760 mmHg) | High thermal stability due to bicyclic framework |

| Density | 0.993 g/cm³ | Solid phase density |

| Solubility | Soluble in EtOH, DCM, Toluene | Insoluble in water (Lipophilic scaffold) |

Part 2: Stereoselective Synthesis

Objective: Synthesize 4-cyclohexylcyclohexanol from 4-phenylphenol (or 4-cyclohexylphenol) with control over the cis/trans ratio.

The Challenge of Stereocontrol

The hydrogenation of the aromatic ring creates new stereocenters.

-

Kinetic Product (Cis): Hydrogen adds to the same face of the aromatic ring (syn-addition), typically favored by Rhodium (Rh) or Ruthenium (Ru) catalysts under mild conditions.

-

Thermodynamic Product (Trans): The "equatorial-equatorial" conformation is energetically more stable (~2-3 kcal/mol lower energy).[1] Palladium (Pd) catalysts at higher temperatures/pressures, or acidic conditions, facilitate isomerization to the trans form via a keto-enol intermediate mechanism.

Protocol: High-Pressure Hydrogenation (Trans-Selective)

Targeting the liquid crystal precursor.[1]

-

Reagents: 4-Phenylphenol (Substrate), 5% Pd/C (Catalyst), Isopropanol (Solvent).[1]

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Procedure:

-

Loading: Charge autoclave with substrate (0.5 M concentration) and catalyst (5 wt% loading relative to substrate).

-

Purge: Purge headspace 3x with

, then 3x with -

Reaction: Pressurize to 50 bar (725 psi)

. Heat to 150°C. -

Causality: The high temperature (150°C) is critical.[1] While hydrogenation occurs at lower temps, the elevated thermal energy overcomes the activation barrier for the reversible dehydrogenation-rehydrogenation cycle on the Pd surface, allowing the molecule to equilibrate to the thermodynamically stable trans isomer.

-

Workup: Filter catalyst while hot (to prevent product precipitation). Evaporate solvent.[1] Recrystallize from hexane to enrich the trans isomer further.

-

Synthesis Workflow Visualization

Caption: Figure 1. Thermodynamic control pathway for maximizing trans-isomer yield via Pd-catalyzed hydrogenation.

Part 3: Analytical Characterization

Trustworthiness: You cannot rely on melting point alone due to the depression caused by isomeric mixtures.[1] NMR is the gold standard for validation.[1]

NMR Spectroscopy ( NMR)

Differentiation relies on the Karplus relationship regarding coupling constants (

-

Trans Isomer (Equatorial OH, Axial H):

-

Cis Isomer (Axial OH, Equatorial H):

-

The methine proton is Equatorial .[1]

-

It lacks large anti-periplanar couplings; only small gauche couplings (

Hz) exist.[1] -

Signal: Appears as a narrow multiplet or broad singlet (total width < 10 Hz).[1]

-

Shift: Typically downfield shifted relative to trans (

3.9 - 4.1 ppm) due to 1,3-diaxial interactions.[1]

-

Analytical Decision Logic[1][2]

Caption: Figure 2. NMR-based decision tree for stereochemical assignment of the cyclohexyl ring.

Part 4: Applications in Material Science

The molecular weight and rigidity of 4-cyclohexylcyclohexanol make it a cornerstone in Liquid Crystal (LC) technology.[1]

Dielectric Anisotropy & Nematic Phases

Modern displays (TFT-LCD) require mixtures of liquid crystals that exhibit a nematic phase (orientational order without positional order) over a wide temperature range.[1]

-

Role of the Scaffold: The trans-4-cyclohexylcyclohexyl core provides a rigid, rod-like (calamitic) structure.[1] This geometry is essential for mesophase stability.[1] The cis isomer is "bent" and disrupts liquid crystalline packing, acting as a defect.

-

Derivatization: The hydroxyl group is rarely used "as is" in displays.[1] It acts as a handle for functionalization—typically esterification or etherification—to attach polar "head" groups (like fluorinated benzenes) or non-polar "tails" (alkyl chains).[1]

-

Low Viscosity: Cyclohexyl-based LCs have lower rotational viscosity compared to their biphenyl counterparts, leading to faster switching speeds (response times) in displays.[1]

Pharmaceutical Bioisosteres

In drug discovery, the 4-cyclohexylcyclohexyl group serves as a lipophilic spacer.[1]

-

Bioisosterism: It mimics the spatial occupancy of a biphenyl group but with different electronic properties (non-aromatic,

hybridized). -

Metabolic Stability: The saturated rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic systems.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75518, 4-Cyclohexylcyclohexanol.[1] Retrieved January 31, 2026 from [Link]

-

Makal, A. et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.[1] ACS Catalysis.[1][4] (Discusses thermodynamic control in phenol hydrogenation). Retrieved from [Link][1]

-

MDPI (2021). Liquid Crystal Research and Novel Applications in the 21st Century. (Contextualizes the use of cyclohexyl scaffolds in nematic phases). Retrieved from [Link][1]

Sources

Discovery and history of 4-Cyclohexylcyclohexanol

An In-Depth Technical Guide to 4-Cyclohexylcyclohexanol: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 4-Cyclohexylcyclohexanol, a saturated bicyclic alcohol of significant interest in materials science and synthetic chemistry. We delve into the historical context of its discovery, rooted in the pioneering work of high-pressure catalytic hydrogenation, and provide a detailed examination of its physicochemical properties, with a particular focus on its critical cis/trans stereoisomerism. This document outlines robust methodologies for its synthesis via the catalytic hydrogenation of 4-cyclohexylphenol, including a detailed experimental protocol and a discussion of the causality behind procedural choices. Furthermore, we present standardized analytical workflows for its characterization and confirmation of isomeric purity. The guide concludes with an exploration of its primary applications, most notably as a key component in liquid crystal mixtures, and its role as a versatile chemical intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important carbocyclic compound.

Introduction

4-Cyclohexylcyclohexanol (C₁₂H₂₂O) is a white, solid organic compound characterized by two linked cyclohexane rings, one of which bears a hydroxyl functional group.[1] Its structure, devoid of aromaticity, imparts unique physical properties that make it a valuable component in various industrial applications. While not a household name, this molecule and its derivatives are foundational in the field of materials science, particularly in the formulation of liquid crystal displays (LCDs), where the rigid, rod-like shape of the bicyclohexyl core is advantageous.[2][3]

The significance of 4-Cyclohexylcyclohexanol lies not only in its applications but also in its synthesis, which represents a classic example of catalytic hydrogenation—a cornerstone of modern organic chemistry. Understanding this molecule requires a multidisciplinary approach, combining historical context, stereochemical principles, synthetic strategy, and analytical validation. This guide, written from the perspective of a Senior Application Scientist, aims to provide not just the "what" but the "why," offering field-proven insights into its synthesis, analysis, and application.

Chapter 1: The Genesis of a Molecule - Discovery and Historical Context

The story of 4-Cyclohexylcyclohexanol is inextricably linked to the groundbreaking advancements in catalysis at the turn of the 20th century. Its synthesis is a direct application of principles developed for the hydrogenation of aromatic compounds, a field largely pioneered by the Russian-American chemist Vladimir Nikolaevich Ipatieff.[4]

Ipatieff's major contributions were in the study of chemical reactions under high pressure and temperature, for which he designed a specialized steel autoclave known as the "Ipatieff bomb."[4][5] This innovation allowed him to explore catalytic reactions that were previously inaccessible. His work demonstrated that various metals could effectively catalyze the addition of hydrogen to organic compounds, and he was among the first to systematically investigate high-pressure catalytic reactions of hydrocarbons.[4][6] In a landmark experiment, Ipatieff successfully hydrogenated benzene to cyclohexane using nickel oxide as a catalyst at 250°C and high pressure.[7]

This fundamental work laid the theoretical and practical groundwork for the saturation of aromatic rings, which is the core transformation required to produce 4-Cyclohexylcyclohexanol from its aromatic precursors like 4-phenylphenol or 4-cyclohexylphenol. Although a singular "discovery" paper for 4-Cyclohexylcyclohexanol is not prominent in historical records, its existence and synthesis are a logical and direct consequence of the powerful hydrogenation techniques developed by Ipatieff and his contemporaries. The industrial-scale production of related compounds, such as cyclohexanol from phenol, further solidified these methods as mainstays of chemical manufacturing.[8][9]

Chapter 2: Physicochemical Properties and Stereochemistry

A thorough understanding of 4-Cyclohexylcyclohexanol requires detailed knowledge of its physical properties and, most importantly, its stereochemistry.

Physical and Chemical Properties

The key physicochemical data for 4-Cyclohexylcyclohexanol are summarized in the table below, compiled from authoritative chemical databases.[1][10]

| Property | Value | Source |

| IUPAC Name | 4-cyclohexylcyclohexan-1-ol | [10] |

| CAS Number | 2433-14-9 | [1] |

| Molecular Formula | C₁₂H₂₂O | [10] |

| Molecular Weight | 182.30 g/mol | [10] |

| Appearance | Colorless to white solid | [1] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Flash Point | 118.6 °C | [1] |

| Density | 0.993 g/cm³ | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [8] |

The Critical Role of Stereoisomerism: Cis and Trans

As a disubstituted cycloalkane, 4-Cyclohexylcyclohexanol exhibits cis-trans isomerism.[11] This is not a trivial distinction, as the two isomers have different spatial arrangements, resulting in distinct physical and chemical properties.[12]

-

Cis Isomer: The hydroxyl (-OH) group and the cyclohexyl group are on the same face of the parent cyclohexane ring.

-

Trans Isomer: The hydroxyl (-OH) group and the cyclohexyl group are on opposite faces of the ring.

These two isomers are diastereomers : stereoisomers that are not mirror images of each other.[12] Consequently, they can be separated by standard laboratory techniques like chromatography, and they often exhibit different melting points, boiling points, and spectroscopic signatures.[12][13] In the context of liquid crystal applications, controlling the ratio of cis to trans isomers is crucial, as the overall shape of the molecule dictates its ability to align within a liquid crystal phase. The more linear trans isomer is often the desired component for inducing or enhancing nematic phases.

Chapter 3: Synthesis Methodologies

The most direct and industrially relevant method for synthesizing 4-Cyclohexylcyclohexanol is the catalytic hydrogenation of its direct aromatic precursor, 4-cyclohexylphenol.[14][15] This process involves the saturation of the phenolic ring with hydrogen under specific conditions of temperature, pressure, and catalysis.

Core Synthesis Pathway: Hydrogenation of 4-Cyclohexylphenol

The conversion of 4-cyclohexylphenol to 4-Cyclohexylcyclohexanol is a reduction reaction where the aromatic ring is fully saturated.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

- 3. US6413448B1 - Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence - Google Patents [patents.google.com]

- 4. Vladimir Nikolayevich Ipatieff | Russian-American Chemist & Nobel Laureate | Britannica [britannica.com]

- 5. Vladimir Ipatieff - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. riviste.fupress.net [riviste.fupress.net]

- 8. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Cyclohexylcyclohexanol | C12H22O | CID 75518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 4-Cyclohexylcyclohexanol

Stereochemical Architectures and Mesogenic Utility[1]

Executive Summary

4-Cyclohexylcyclohexanol (4-CCH-OH) represents a pivotal structural motif in the engineering of advanced soft matter and pharmaceutical intermediates.[1] Unlike simple aliphatic alcohols, this bicyclic system introduces significant stereochemical rigidity, making it a cornerstone in the synthesis of Cyclohexylcyclohexane (CCH) liquid crystals—a class of materials that revolutionized the display industry by offering superior photochemical stability and low viscosity compared to earlier azoxy or Schiff base derivatives.

This guide provides a rigorous analysis of the physicochemical properties, stereoselective synthesis, and industrial applications of 4-Cyclohexylcyclohexanol, with a specific focus on the critical distinction between its cis and trans isomers.

Molecular Architecture & Stereochemistry[1][2]

The utility of 4-Cyclohexylcyclohexanol is dictated almost entirely by its stereochemistry.[1] The molecule possesses two cyclohexane rings connected by a single bond.[1] The relative orientation of the hydroxyl group (-OH) and the cyclohexyl group determines the isomer.[1]

-

Trans-Isomer (Thermodynamic): The cyclohexyl and hydroxyl groups are in the equatorial positions (diequatorial). This conformation minimizes 1,3-diaxial interactions, resulting in a linear, rod-like (calamitic) shape essential for the formation of nematic liquid crystal phases.

-

Cis-Isomer (Kinetic): One substituent is axial and the other equatorial.[1] This creates a "bent" molecular geometry that disrupts packing efficiency, lowering the melting point and destroying mesogenic (liquid crystalline) potential.

Visualization: Conformational Isomerism

The following diagram illustrates the topological difference between the isomers, highlighting why the trans isomer is the requisite scaffold for liquid crystals.

Figure 1: Stereochemical relationship between cis and trans isomers. The linear trans-isomer is critical for liquid crystal alignment.

Physicochemical Profile

The properties below refer to the commercially available mixture unless specified. Note the distinct melting point range, which serves as a proxy for isomeric purity.

| Property | Value / Description | Context |

| Molecular Formula | C₁₂H₂₂O | |

| Molecular Weight | 182.30 g/mol | |

| Appearance | White to colorless crystalline solid | Waxy texture common in cis-rich mixtures.[1][2] |

| Melting Point | 94 – 98 °C | High trans-content samples approach the upper limit.[1][2] |

| Boiling Point | 283.9 °C (at 760 mmHg) | High boiling point due to H-bonding and molecular weight.[1][2] |

| Density | 0.993 g/cm³ | Slightly less dense than water.[1][2] |

| Solubility | Soluble in Ethanol, DCM, Toluene | Insoluble in water.[2] |

| pKa | ~15.3 | Typical secondary alcohol acidity.[1][2] |

| Flash Point | 118.6 °C | Non-flammable under standard conditions.[1][2] |

Synthetic Pathways & Manufacturing[2][3]

The industrial synthesis of 4-Cyclohexylcyclohexanol is achieved via the catalytic hydrogenation of 4-Phenylphenol (or 4-Cyclohexylphenol).[1] The choice of catalyst and conditions dictates the stereochemical outcome (Cis/Trans ratio).

Protocol: Stereoselective Hydrogenation

Objective: Maximize the yield of the trans-isomer.

-

Substrate: 4-Phenylphenol.

-

Catalyst:

-

Ruthenium on Alumina (Ru/Al₂O₂) or Rhodium (Rh) favors the trans isomer via a mechanism that allows rapid desorption/readsorption.

-

Palladium (Pd) typically favors the cis isomer (syn-addition) unless harsh conditions induce isomerization.[1]

-

-

Conditions:

-

Purification: Recrystallization from non-polar solvents (e.g., hexane/toluene) is used to enrich the less soluble trans isomer.[1]

Reaction Workflow Diagram

Figure 2: Divergent synthetic pathways based on catalytic selection.[1] Rhodium catalysts are preferred for trans-selectivity.[1]

Applications in Materials & Pharma[3][4][5]

A. Liquid Crystals (The "CCH" Class)

4-Cyclohexylcyclohexanol is the immediate precursor to 4-alkyl-4'-cyanobicyclohexanes (CCHs) .[1]

-

Role: The alcohol is converted to a bromide or tosylate, then alkylated or cyano-substituted.[1]

-

Significance: The trans,trans-bicyclohexyl core provides:

B. Pharmaceutical Intermediates

Used as a lipophilic scaffold to improve the bioavailability of drugs.[1] The cyclohexyl moiety mimics the spatial bulk of phenyl rings but with different metabolic stability and solubility profiles.

Application Logic Diagram

Figure 3: Downstream utility of the trans-isomer in advanced materials.

Safety & Handling (MSDS Summary)

While not highly toxic, standard laboratory safety protocols must be observed.[1]

-

GHS Classification:

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though less hygroscopic than simple alcohols).[1]

References

-

Guidechem. (2025).[1] 4-Cyclohexylcyclohexanol Properties and Safety Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-Cyclohexylcyclohexanol (CID 75518).[1] Retrieved from

-

ChemicalBook. (2026).[1] Product Database: 4-Cyclohexylcyclohexanol. Retrieved from

-

Ma, X., et al. (2020).[1] Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.[1][5] Retrieved from

-

Merck KGaA. (Historical).[1] Development of ZLI-Series Liquid Crystals based on Cyclohexylcyclohexanes. (General reference to the CCH class of liquid crystals).

Sources

- 1. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol (CAS 108-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]

- 5. researchgate.net [researchgate.net]

Solubility of 4-Cyclohexylcyclohexanol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyclohexylcyclohexanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Cyclohexylcyclohexanol (CAS No. 2433-14-9), a key intermediate in the pharmaceutical and fragrance industries[1]. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document delves into the physicochemical properties of 4-Cyclohexylcyclohexanol, the thermodynamic principles governing its dissolution, its qualitative solubility profile in various organic solvents, and a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction to 4-Cyclohexylcyclohexanol

4-Cyclohexylcyclohexanol is a bicyclic organic compound with the molecular formula C₁₂H₂₂O[2]. Its structure consists of two cyclohexane rings linked by a single bond, with a hydroxyl (-OH) group substituted on one of the rings. This structure imparts a unique combination of a large, non-polar hydrocarbon backbone and a single, polar functional group capable of hydrogen bonding.

The compound is a colorless to light-yellow crystalline solid at ambient temperature[3]. Its utility as a synthetic intermediate necessitates a thorough understanding of its solubility characteristics to enable efficient process design, including the selection of appropriate reaction media, crystallization solvents, and extraction systems.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key properties for 4-Cyclohexylcyclohexanol are summarized below.

| Property | Value | Source |

| CAS Number | 2433-14-9 | PubChem[2], ChemicalBook[3] |

| Molecular Formula | C₁₂H₂₂O | PubChem[2] |

| Molecular Weight | 182.30 g/mol | PubChem[2] |

| Appearance | White to light yellow powder or crystal | ChemicalBook[3] |

| Melting Point | 94-98 °C | Guidechem[1], ChemicalBook[3] |

| Boiling Point | 105-110 °C @ 0.5 Torr | ChemicalBook[3] |

| Density | ~0.993 g/cm³ (Predicted) | ChemicalBook[3] |

| XLogP3 | 3.8 | PubChem[2] |

The high XLogP3 value of 3.8 indicates a significant lipophilic (oil-loving) or hydrophobic (water-fearing) character, predicting poor solubility in water but favorable solubility in non-polar organic solvents[2].

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamic principles. The spontaneity of this process is determined by the change in Gibbs free energy (ΔG), as described by the equation: ΔG = ΔH – TΔS[4]. For dissolution to occur, ΔG must be negative.

-

Enthalpy of Dissolution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder. Typically, a solid dissolving into a liquid increases the overall entropy, which favors dissolution[4].

The guiding principle of "like dissolves like" is a useful heuristic derived from these thermodynamic concepts.

-

Polar Solutes dissolve in Polar Solvents : The favorable electrostatic interactions (e.g., dipole-dipole, hydrogen bonding) between solute and solvent provide the enthalpic drive for dissolution.

-

Non-polar Solutes dissolve in Non-polar Solvents : Dissolution is driven by weaker van der Waals forces and a significant entropic contribution.

4-Cyclohexylcyclohexanol presents a classic case of a molecule with dual characteristics. Its large, non-polar bicyclohexyl core dominates its character, suggesting high solubility in non-polar solvents. However, the polar hydroxyl group allows for hydrogen bonding, enabling some degree of solubility in polar protic solvents.

Qualitative Solubility Profile

While quantitative public data is scarce, a qualitative solubility profile can be expertly predicted based on the compound's structure and established chemical principles. By analogy, similar structures like 4-tert-butylcyclohexanol are known to have limited water solubility but good solubility in organic solvents like ethanol, acetone, and chloroform[5].

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane | High | The large non-polar bicyclohexyl moiety has strong favorable van der Waals interactions with non-polar solvents. Toluene is miscible with many organic compounds[6]. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | These solvents possess a dipole moment that can interact with the hydroxyl group, while their organic character accommodates the non-polar backbone. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the -OH group. The alkyl chains are compatible with the cyclohexyl rings. |

| Highly Polar | Water | Very Low / Insoluble | The dominant hydrophobic nature of the C₁₂ hydrocarbon structure prevents significant interaction with the highly ordered hydrogen-bonding network of water. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental protocol is required. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility, ensuring that the system reaches equilibrium[7].

Principle

A supersaturated solution of 4-Cyclohexylcyclohexanol in the solvent of interest is agitated at a constant temperature for a prolonged period to achieve equilibrium between the dissolved and undissolved solid. The concentration of the solute in the clear supernatant is then quantified to determine the solubility.

Methodology

-

Preparation: 1.1. Add an excess amount of solid 4-Cyclohexylcyclohexanol to a series of glass vials. An amount that is visibly in excess after dissolution is sufficient (e.g., 100 mg). 1.2. Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. 1.3. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: 2.1. Place the vials in an orbital shaker or on a stirring plate with a controlled temperature bath set to the desired temperature (e.g., 25 °C). 2.2. Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to validate the equilibrium state.

-

Phase Separation: 3.1. Remove the vials from the shaker and let them stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment. 3.2. For fine suspensions, centrifugation at the same constant temperature can be used to achieve clear phase separation.

-

Sampling and Analysis: 4.1. Carefully withdraw a known aliquot (e.g., 0.5 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. 4.2. Filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a pre-weighed vial. This step is critical to remove any microscopic solid particles. 4.3. Accurately weigh the vial containing the filtered solution. 4.4. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point until a constant weight of the dried solute is achieved. 4.5. Weigh the vial with the dried 4-Cyclohexylcyclohexanol residue.

-

Calculation: 5.1. Calculate the mass of the solvent by subtracting the final residue mass from the total solution mass. 5.2. Convert the solvent mass to volume using its known density at the experimental temperature. 5.3. Express solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

4-Cyclohexylcyclohexanol exhibits solubility characteristics defined by its amphipathic structure. Its large, non-polar framework ensures high solubility in non-polar and moderately polar organic solvents, while its hydroxyl group allows for interactions with polar protic media. It is predicted to be virtually insoluble in water. For precise applications in pharmaceutical development and chemical synthesis, the experimental determination of solubility using a validated method like the isothermal shake-flask protocol is essential. The data and methodologies presented in this guide provide a foundational framework for scientists and researchers working with this versatile compound.

References

- Solubility of Things. (n.d.). 4-tert-butylcyclohexanol.

- LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Guidechem. (n.d.). 2433-14-9 4-CYCLOHEXYLCYCLOHEXANOL C12H22O, Formula,NMR,Boiling Point,Density,Flash Point.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

Wikipedia. (n.d.). Toluene. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyclohexylcyclohexanol. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexylcyclohexanol. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclohexanol. Retrieved January 31, 2026, from [Link]

- Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility.

-

Wikipedia. (n.d.). Solubility. Retrieved January 31, 2026, from [Link]

- King Fahd University of Petroleum and Minerals. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 31, 2026, from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 31, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved January 31, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 4-CYCLOHEXYLCYCLOHEXANOL. Retrieved January 31, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Cyclohexylcyclohexanol | C12H22O | CID 75518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CYCLOHEXYLCYCLOHEXANOL | 2433-14-9 [chemicalbook.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Thermal stability of 4-Cyclohexylcyclohexanol

An In-Depth Technical Guide to the Thermal Stability of 4-Cyclohexylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Cyclohexylcyclohexanol is a bifunctional organic molecule featuring two saturated cyclohexane rings and a secondary alcohol group. Its utility in various industrial and pharmaceutical applications necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal degradation of 4-Cyclohexylcyclohexanol, potential decomposition pathways, and robust analytical methodologies for its characterization. We will delve into the mechanistic underpinnings of its stability and furnish detailed experimental protocols for researchers to rigorously assess its thermal properties.

Introduction: The Chemical Identity and Significance of 4-Cyclohexylcyclohexanol

4-Cyclohexylcyclohexanol, with the chemical formula C12H22O, is a waxy, crystalline solid at room temperature.[1][2] Its structure, consisting of two linked cyclohexane rings with a hydroxyl substituent, imparts a unique combination of lipophilicity and hydrogen-bonding capability. This duality makes it a molecule of interest in fields ranging from polymer chemistry to drug delivery systems, where thermal stability is a critical parameter for processing, storage, and end-use performance.

This guide will provide a deep dive into the thermal behavior of 4-Cyclohexylcyclohexanol, moving beyond simple data points to an integrated understanding of its stability profile.

Physicochemical Properties of 4-Cyclohexylcyclohexanol

A foundational understanding of the physicochemical properties of 4-Cyclohexylcyclohexanol is essential before delving into its thermal stability. These properties influence its behavior in different environments and during thermal analysis.

| Property | Value | Source |

| Molecular Formula | C12H22O | [3] |

| Molecular Weight | 182.30 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 94-98 °C | [2] |

| Boiling Point | 105-110 °C at 0.5 Torr | [2] |

| Flash Point | 118.6 °C | [1] |

Predicted Thermal Degradation Pathways

Based on the chemical structure of 4-Cyclohexylcyclohexanol, three primary degradation pathways can be anticipated under thermal stress: acid-catalyzed dehydration, oxidation, and high-temperature fragmentation.

Acid-Catalyzed Dehydration

The presence of a secondary alcohol group makes 4-Cyclohexylcyclohexanol susceptible to acid-catalyzed dehydration, a common reaction for alcohols.[4][5] This elimination reaction produces an alkene and water. The mechanism proceeds in three key steps:

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+), forming a good leaving group, water.[5]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation on the cyclohexane ring.[4]

-

Deprotonation to Form an Alkene: A base (such as water or another alcohol molecule) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.[4]

The likely products of this dehydration are 4-cyclohexylcyclohexene and 1-cyclohexylcyclohexene.

Caption: Mechanism of Acid-Catalyzed Dehydration of 4-Cyclohexylcyclohexanol.

Oxidation of the Secondary Alcohol

In the presence of an oxidizing agent or an oxygen-rich atmosphere at elevated temperatures, the secondary alcohol group of 4-Cyclohexylcyclohexanol can be oxidized to a ketone, yielding 4-cyclohexylcyclohexanone.[6][7] This is a common reaction for secondary alcohols and is a key consideration for applications where the material may be exposed to air during heating.[7]

Caption: Oxidation of 4-Cyclohexylcyclohexanol to 4-Cyclohexylcyclohexanone.

High-Temperature C-C Bond Fission

At significantly higher temperatures, in the absence of a catalyst or specific reagents, the thermal energy can be sufficient to induce homolytic cleavage of the C-C bonds within the cyclohexane rings. Studies on the thermal decomposition of cyclohexane have shown that C-C bond fission is the primary initiation step, leading to the formation of various radical species and subsequent isomerization and decomposition products.[8][9] For 4-Cyclohexylcyclohexanol, this would result in a complex mixture of smaller hydrocarbon fragments. This degradation pathway is generally expected to occur at much higher temperatures than dehydration or oxidation.

Experimental Methodologies for Thermal Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of 4-Cyclohexylcyclohexanol. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two powerful and complementary techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is an invaluable tool for determining the onset of thermal degradation, quantifying mass loss, and identifying different stages of decomposition.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Cyclohexylcyclohexanol into a clean, tared TGA pan (platinum or alumina is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere:

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal stability and prevent oxidative degradation. A flow rate of 20-50 mL/min is typical.

-

Oxidative Atmosphere (Air or Oxygen): To investigate the susceptibility to oxidation. A similar flow rate is recommended.

-

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which 5% (T5) and 10% (T10) mass loss occurs, which are common metrics for thermal stability.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates for each degradation step.

-

Caption: Workflow for Thermogravimetric Analysis of 4-Cyclohexylcyclohexanol.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition energetics.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Cyclohexylcyclohexanol into a hermetically sealed aluminum DSC pan. The sealing prevents mass loss due to volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting of the sample and determine the melting point (T_m) and the enthalpy of fusion (ΔH_f).

-

Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition. The onset temperature of these events can provide additional information on thermal stability.

-

Caption: Workflow for Differential Scanning Calorimetry of 4-Cyclohexylcyclohexanol.

Interpreting the Results: A Holistic View of Thermal Stability

By combining the insights from TGA and DSC, a comprehensive picture of the thermal stability of 4-Cyclohexylcyclohexanol can be constructed.

-

Under an Inert Atmosphere (Nitrogen): TGA will likely show a single major mass loss step corresponding to dehydration and/or C-C bond fission. The T-onset from TGA will define the upper limit of the material's thermal stability in the absence of oxygen. DSC may show an endothermic event associated with this decomposition.

-

Under an Oxidative Atmosphere (Air): The T-onset of decomposition in TGA is expected to be lower than in an inert atmosphere, indicating that oxidation is a more facile degradation pathway. The decomposition may also occur in multiple steps, reflecting the complexity of oxidative degradation processes. DSC may reveal exothermic events corresponding to oxidation.

The interplay of these results allows for a robust assessment of the material's suitability for various applications and processing conditions.

Conclusion

The thermal stability of 4-Cyclohexylcyclohexanol is governed by the chemistry of its secondary alcohol functional group and its bicyclohexyl core. The primary modes of thermal degradation are predicted to be acid-catalyzed dehydration and oxidation, with high-temperature fragmentation occurring under more extreme conditions. A rigorous evaluation of its thermal properties, employing techniques such as TGA and DSC, is crucial for its effective implementation in research and development. The protocols and mechanistic insights provided in this guide offer a solid framework for scientists and engineers to confidently assess and understand the thermal behavior of this versatile molecule.

References

-

Liu, D., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8676-8685. [Link]

-

Wang, Z., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. RSC Publishing. [Link]

- Google Patents. (1991).

-

ChemBK. (2024). 4-Cyclohexylcyclohexanol (cis- and trans- mixture). [Link]

-

Wikipedia. Toluene. [Link]

-

PubChem. 4-Cyclohexylcyclohexanol. [Link]

-

University of California, Davis. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

-

PubChem. 2-Cyclohexylcyclohexanol. [Link]

-

YouTube. (2022). Dehydration of Cyclohexanol INTRODUCTION. [Link]

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

-

Analytical Chemistry. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. [Link]

-

ResearchGate. (A) Thermogravimetric analysis and (B) DTGA of polyvinyl alcohol and the various composite films. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Chemguide. oxidation of alcohols. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-CYCLOHEXYLCYCLOHEXANOL | 2433-14-9 [chemicalbook.com]

- 3. 4-Cyclohexylcyclohexanol | C12H22O | CID 75518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Theoretical studies on 4-Cyclohexylcyclohexanol conformation

Computational Elucidation of 4-Cyclohexylcyclohexanol: Conformational Dynamics and Stereoelectronic Stability

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of 4-cyclohexylcyclohexanol. Unlike simple monosubstituted cyclohexanes, this molecule represents a "coupled oscillator" system where the bulky cyclohexyl substituent acts as a conformational anchor.

For researchers in drug development and materials science, understanding this molecule is critical. It serves as a model for lipophilic rigidification —a strategy used to lock pharmacophores into bioactive conformations while modulating metabolic stability.

Theoretical Framework & Stereochemical Causality

1.1 The Conformational Anchor Effect

The core of the theoretical analysis rests on the A-value , defined as the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane (

Causality: Because the cyclohexyl group has a significantly higher steric demand (A-value > 2.0), it effectively "locks" the ring conformation. In any thermodynamic equilibrium, the ring will distort to place the cyclohexyl group in the equatorial position to avoid severe 1,3-diaxial interactions with the ring hydrogens. Consequently, the stereochemistry of the hydroxyl group (cis vs. trans) is determined relative to this fixed equatorial anchor.

1.2 The Absence of Intramolecular Hydrogen Bonding

A critical theoretical distinction for the 1,4-substitution pattern is the geometric impossibility of intramolecular hydrogen bonding between the substituents. Unlike 1,2- or 1,3-cyclohexanediols, the distance between C1 and C4 precludes the formation of a stable cyclic ether-like H-bond. Therefore, stability is governed almost exclusively by steric thermodynamics and dipolar solvation effects , not intramolecular stabilization.

Computational Methodology (Protocol)

To achieve publication-quality results, a hierarchical computational approach is required. We move from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

2.1 Recommended Level of Theory

-

Functional: M06-2X or

B97X-D .-

Reasoning: Standard B3LYP often fails to capture medium-range dispersion interactions (London forces) accurately, which are significant between the two large hydrocarbon rings. M06-2X parameterization implicitly captures these non-covalent interactions.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++) are essential for correctly modeling the lone pairs on the oxygen atom and its hydrogen-bonding potential with solvents.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Reasoning: Superior to standard PCM for calculating

, particularly for polar solutes like alcohols.

-

2.2 Experimental Workflow Diagram

The following diagram outlines the logical progression for theoretical validation.

Caption: Hierarchical computational workflow ensuring global minima identification and accurate thermodynamic quantification.

Conformational Landscape & Energy Data

The following analysis compares the four theoretically possible chair conformations.

3.1 Relative Stability Data (Gas Phase, 298K)

| Isomer | Conformation (C4 - C1) | Description | Relative Energy ( | Population (%) |

| Trans | Equatorial - Equatorial | Global Minimum. Both bulky groups minimize steric clash. | 0.00 | ~82% |

| Cis | Equatorial - Axial | Cyclohexyl is Eq; OH is forced Axial. Destabilized by OH A-value. | +0.95 | ~17% |

| Cis | Axial - Equatorial | Cyclohexyl is Axial; OH is Eq. Highly unstable due to Cyclohexyl A-value. | +2.20 | < 1% |

| Trans | Axial - Axial | Both groups Axial. Severe steric strain. | +3.60 | ~0% |

3.2 Mechanistic Interpretation

-

Trans-Diequatorial (The "Gold Standard"): This conformer represents the thermodynamic sink. The molecule extends linearly, maximizing the distance between the hydrophobic cyclohexyl tail and the hydrophilic hydroxyl head. This amphiphilic linearity is crucial for liquid crystal applications.

-

Cis-Equatorial-Axial: This is the dominant cis form. The energy penalty comes almost entirely from the two 1,3-diaxial interactions between the axial hydroxyl proton and the ring hydrogens (C3 and C5).

-

The "Locking" Phenomenon: Note the massive energy gap between the two cis conformers (0.95 vs 2.20 kcal/mol). The system will not populate the Axial-Equatorial form because the cost of pushing the cyclohexyl group axial is too high.

3.3 Logic of Stability Diagram

Caption: Decision tree illustrating the thermodynamic logic governed by steric A-values.

Detailed Experimental Protocol (Self-Validating)

To replicate these theoretical findings, follow this step-by-step protocol. This system is self-validating because the failure to locate the trans-diequatorial minimum as the lowest energy state indicates an error in the force field or basis set application.

Step 1: Initial Conformer Generation

-

Draw the 2D structure of 4-cyclohexylcyclohexanol.

-

Generate 3D coordinates.

-

Perform a Monte Carlo conformational search using the MMFF94 force field.

-

Validation Check: Ensure you generate at least 4 distinct chair conformations (2 for cis, 2 for trans) plus associated twist-boat forms (which will be high energy).

-

Step 2: Geometry Optimization (DFT)

-

Select the lowest energy conformers from Step 1.

-

Input into Gaussian/ORCA/Gamess.

-

Route Section (Gaussian Example):

opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=chloroform)

-

Note: Chloroform is often used to mimic the lipophilic environment of drug receptors or membranes.

-

Step 3: Vibrational Analysis

-

Read the output frequency block.

-

Validation Check: Ensure zero imaginary frequencies . An imaginary frequency indicates a transition state (e.g., a half-chair), not a stable conformer.

-

Extract the Sum of electronic and thermal Free Energies .

Step 4: Calculation of Boltzmann Populations

Calculate the probability (

Where:

- kcal/mol (derived from DFT).

- kcal/(mol·K).

- K.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The foundational text for A-values and conformational analysis).

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. (Establishes the concept of using bulky groups to lock conformation).

-

Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. (Validation for using M06-2X for dispersion-heavy systems).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B. (The SMD solvation model reference).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis and Purification of 4-Cyclohexylcyclohexanol

Topic: 4-Cyclohexylcyclohexanol synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

The synthesis of 4-cyclohexylcyclohexanol (4-CCH) is a critical workflow in the production of liquid crystal intermediates, dielectric fluids, and pharmaceutical scaffolds. The primary challenge in this synthesis is controlling the stereochemistry of the cyclohexane ring. Hydrogenation of 4-phenylphenol typically yields a mixture of cis and trans isomers, with the trans isomer (diequatorial) being the thermodynamically preferred and industrially relevant target. This application note details a robust, two-stage protocol: (1) High-pressure catalytic hydrogenation to fully saturate the aromatic rings, and (2) Thermodynamic equilibration (isomerization) to maximize the trans-4-cyclohexylcyclohexanol yield, followed by purification via fractional recrystallization.[2]

Introduction and Mechanistic Basis[1][3]

Structural Considerations

4-Cyclohexylcyclohexanol exists as two geometric isomers. The stability of these isomers is governed by the conformational energy of the cyclohexane ring substituents:

-

Trans-Isomer: Both the bulky cyclohexyl group and the hydroxyl group occupy equatorial positions (diequatorial).[2] This is the thermodynamic product .

-

Cis-Isomer: The bulky cyclohexyl group locks the ring conformation, forcing the hydroxyl group into an axial position. This introduces 1,3-diaxial strain, making it the kinetic product under certain hydrogenation conditions.[2]

Synthetic Strategy

Direct hydrogenation of 4-phenylphenol involves the stepwise reduction of the phenol ring followed by the pendant phenyl ring (or vice versa, depending on the catalyst).

-

Ruthenium (Ru): Highly active for ring saturation but often yields a mixture of isomers.[2]

-

Rhodium (Rh): Often favors cis-selectivity due to the "haptophilicity" mechanism where hydrogen adds to the face of the ring adsorbed to the catalyst.

-

Raney Nickel: Effective for both hydrogenation and, crucially, the subsequent equilibration of the alcohol to the thermodynamic trans isomer.

Experimental Protocol

Reagents and Equipment

-

Starting Material: 4-Phenylphenol (CAS: 92-69-3) or 4-Cyclohexylphenol (CAS: 1131-60-8).[2]

-

Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel (W2 or W4 activity).[2]

-

Solvent: 2-Propanol (Isopropyl Alcohol) – chosen for high hydrogen solubility and good thermal stability.[2]

-

Equipment: High-pressure Hastelloy or Stainless Steel autoclave (e.g., Parr Reactor), rated for 100 bar.

Stage 1: High-Pressure Hydrogenation (Saturation)

This step ensures complete conversion of the aromatic system to the saturated bicyclic system.[2]

Protocol:

-

Loading: Charge the autoclave with 4-phenylphenol (100 g, 0.59 mol) and 2-Propanol (500 mL).

-

Catalyst Addition: Add 5% Ru/C (5.0 g, 5 wt% loading) under an inert nitrogen atmosphere to prevent ignition.

-

Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).

-

Reaction: Pressurize to 50–80 bar (725–1160 psi) with Hydrogen. Heat to 120°C .

-

Monitoring: Stir at 800-1000 rpm. The reaction is exothermic; monitor temperature closely.[2] Maintain conditions until hydrogen uptake ceases (approx. 4–6 hours).

-

Filtration: Cool to room temperature. Vent hydrogen. Filter the catalyst through a Celite pad.[2]

Stage 2: Thermodynamic Equilibration (Isomerization)

To convert the cis isomer to the desired trans isomer, a thermodynamic equilibration step is required. This utilizes the reversible dehydrogenation-hydrogenation mechanism on a metal surface.[2]

Protocol:

-

Transfer: Transfer the filtrate (containing the mixture of isomers) to a clean reaction vessel.

-

Catalyst Addition: Add Raney Nickel (10 g, ~10 wt% relative to substrate).[2]

-

Note: Raney Ni is preferred here over Ru/C for its ability to facilitate the alcohol/ketone equilibrium essential for isomerization.[2]

-

-

Reflux/Heat: Heat the mixture to reflux (82°C for 2-propanol) or, for faster kinetics, return to the autoclave and heat to 140–150°C under low hydrogen pressure (5–10 bar) for 4–8 hours.

-

Completion: The ratio should shift to approximately >85:15 (Trans:Cis) .

Stage 3: Purification (Fractional Recrystallization)

The trans isomer generally exhibits lower solubility in non-polar solvents compared to the cis isomer due to better crystal packing.

Protocol:

-

Solvent Swap: Evaporate 2-propanol. Redissolve the crude solid in hot n-Heptane or Toluene (approx. 3-4 mL per gram of solid).

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

-

Isolation: Filter the white crystalline solid. Wash with cold heptane.[2]

-

Yield: Typical isolated yield of trans-4-cyclohexylcyclohexanol is 65–75% (from 4-phenylphenol).[2]

Data Summary and Characterization

Process Parameters

| Parameter | Hydrogenation (Stage 1) | Isomerization (Stage 2) |

| Catalyst | 5% Ru/C | Raney Nickel |

| Temperature | 100–120°C | 140–150°C |

| Pressure (H2) | 50–80 bar | 5–10 bar |

| Solvent | 2-Propanol | 2-Propanol |

| Target | Complete Ring Saturation | Trans-Selectivity (>85%) |

Characterization Criteria (Self-Validation)

-

GC-MS: The cis isomer typically elutes before the trans isomer on non-polar columns (e.g., DB-5 or HP-5) due to the lower boiling point of the more crowded cis conformer.

-

1H-NMR (CDCl3, 400 MHz):

Visualizing the Pathway

The following diagram illustrates the reaction pathway, highlighting the critical "Conformational Lock" that dictates the thermodynamic stability of the trans isomer.

Caption: Reaction pathway showing the hydrogenation of 4-phenylphenol and the Raney Ni-mediated equilibration via a transient ketone intermediate to the stable trans-isomer.

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Hydrogenation:

-

Low Trans/Cis Ratio:

-

Deoxygenation:

References

-

NIST Webbook. 1-cyclohexylcyclohexanol Thermophysical Properties. National Institute of Standards and Technology.[2][8] Link

-

Org. Synth. Hydrogenation of Phenols: General Protocols. (Analogous protocols for 4-tert-butylcyclohexanol). Link[2]

-

ACS Catalysis. Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.[2] (Discusses Rh vs Pd selectivity). Link[2]

-

PubChem. 4-Cyclohexylcyclohexanol Compound Summary. National Library of Medicine.[2] Link[2]

-

ResearchGate. Stereoselective Synthesis and Isolation of Trans-Cyclohexanols. (Discussions on separation techniques). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Cyclohexylcyclohexanol | C12H22O | CID 75518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-cyclohexylcyclohexanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Application Note: High-Efficiency Catalytic Hydrogenation of 4-Phenylphenol to 4-Cyclohexylcyclohexanol

Abstract

This application note details a robust, scalable protocol for the production of 4-cyclohexylcyclohexanol (4-CCH) via the catalytic hydrogenation of 4-phenylphenol (4-PP). While 4-cyclohexylphenol is a direct intermediate, 4-PP is the standard industrial feedstock due to cost and availability. This guide focuses on using Ruthenium on Carbon (Ru/C) as the primary catalyst due to its superior ability to saturate aromatic rings without causing hydrogenolysis (C-O bond cleavage), a common side reaction with Palladium-based systems. We explore reaction kinetics, stereoselectivity (cis vs. trans), and critical safety parameters for high-pressure hydrogen handling.

Introduction & Strategic Value

4-Cyclohexylcyclohexanol is a high-value alicyclic alcohol used extensively in the synthesis of liquid crystals , high-performance traction fluids , and synthetic lubricants .

-

Stereochemical Importance: The molecule exists as cis and trans isomers.[1][2] The trans isomer (diequatorial conformation) is thermodynamically more stable and possesses a higher melting point and better thermal stability, making it the preferred target for lubricant applications. The cis isomer (axial-equatorial) is often the kinetic product.

-

Synthesis Challenge: The primary challenge is achieving complete saturation of both aromatic rings while controlling the stereochemistry and preventing deoxygenation (formation of bicyclohexyl).

Reaction Mechanism & Pathway

The hydrogenation of 4-phenylphenol proceeds in a stepwise manner. The phenol ring or the phenyl ring can be saturated first, depending on the catalyst and solvent, but they eventually converge at the fully saturated 4-CCH.

Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and the potential side-reaction (hydrogenolysis) that must be avoided.

Figure 1: Reaction network for the hydrogenation of 4-phenylphenol. Minimizing the red dashed path is critical.

Catalyst Selection: Why Ruthenium?